Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate
Overview
Description
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate is an organic compound with a molecular formula of C11H12ClNO3. It is a derivative of propanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-chloroaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-[(4-bromophenyl)amino]-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-[(4-fluorophenyl)amino]-3-oxopropanoate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Ethyl 3-[(4-methylphenyl)amino]-3-oxopropanoate: The presence of a methyl group can influence its chemical properties and applications.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQZYYDIHYHMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934863 | |
Record name | Ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15386-84-2 | |
Record name | Malonanilic acid, 4'-chloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(4-chloroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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